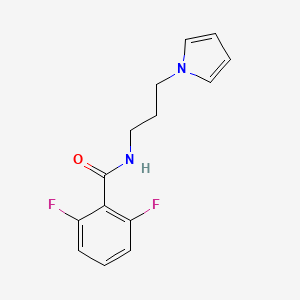

2,6-二氟-N-(3-吡咯-1-基丙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

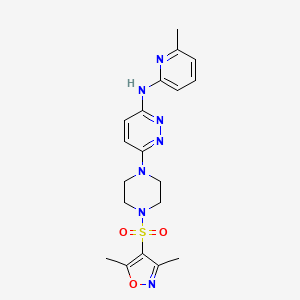

The synthesis of compounds related to 2,6-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide has been explored in various studies. In one study, a series of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides were synthesized, which involved the use of mesitylene sulfonyl chloride and ethylacetohydroxymate in dimethylformamide, followed by several reaction steps including hydrolysis, amination, and reduction to yield the target compounds . Another study reported the synthesis of 6-substituted 2-pyrrolyl and indolyl benzoxazoles through photostimulated C-O cyclization, which is a different approach but also involves pyrrole derivatives . Additionally, a complex synthesis process was described for a PET imaging agent, which involved multiple steps starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a compound with a 2,6-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide structure .

Molecular Structure Analysis

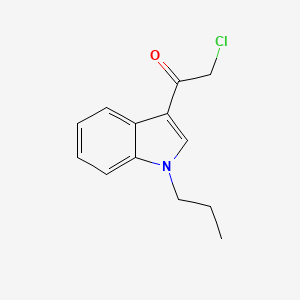

The molecular structure of compounds similar to 2,6-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide is characterized by the presence of a pyrrol-1-yl group attached to a benzamide moiety, with additional substituents that influence the compound's properties. The presence of the difluoro group on the benzene ring is a common feature that can affect the electronic properties of the molecule . The synthesis of polyamide complexes with 2,6-bis(amino)pyridine moieties also highlights the importance of nitrogen-containing heterocycles in forming stable and functional molecular structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include amidation, amination, reduction, and cyclization. Amidation reactions are commonly used to introduce the amide functionality, as seen in the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide . Amination reactions are crucial for introducing nitrogen-containing groups, which are key structural elements in these molecules . Reduction reactions, often using sodium borohydride, are employed to convert intermediate structures into the final reduced forms of the target compounds . Cyclization reactions, such as the photostimulated C-O cyclization, are used to form heterocyclic structures that are central to the molecular framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The introduction of fluorine atoms, as in the difluoro group, can significantly alter the lipophilicity and electronic properties of the molecules, which is important for their biological activity . The presence of pyrrol-1-yl groups and other nitrogen-containing heterocycles contributes to the compounds' potential for forming hydrogen bonds and interacting with biological targets . The synthesis of polyamides and polyimides based on similar structural motifs demonstrates the ability of these compounds to form stable, high-performance materials with good solubility and thermal stability .

科学研究应用

有机合成与催化

使用 Pd(OTf)2 x 2 H2O 和 N-氟-2,4,6-三甲基吡啶三氟甲磺酸盐对三氟酰胺保护的苄胺进行催化邻位氟化,突出了氟衍生物在药物化学和合成中的实用性。此方案对于将氟原子引入芳香族化合物至关重要,由于氟原子赋予的独特特性(例如增加的亲脂性和代谢稳定性),从而对药物设计和合成产生重大影响 (Wang, Mei, & Yu, 2009)。

药物化学与药物设计

N-吡啶基苯甲酰胺衍生物已被确定为有效的 KCNQ2/Q3 钾离子通道开放剂,在治疗癫痫和疼痛方面显示出前景。这些发现强调了氟代苯甲酰胺在为神经系统疾病开发新疗法中的潜力 (Amato 等,2011)。

癌症成像剂

2,6-二氟-N-(3-[11C]甲氧基-1H-吡唑并[3,4-b]吡啶-5-基)-3-(丙磺酰胺基)苯甲酰胺的合成引入了一种新的潜在 PET 剂,用于成像癌症中的 B-Raf(V600E) 突变。这项工作有助于开发用于癌症检测和监测的诊断工具,突出了氟化化合物在增强造影剂特性中的作用 (Wang, Gao, Miller, & Zheng, 2013)。

材料科学

诸如源自 3,4-二氟-1H-吡咯的氟化分子被用于创造具有显着改善的亲和力的新型阴离子受体。这些进步对传感器技术和材料科学有影响,其中阴离子的选择性检测对于环境监测和工业过程至关重要 (Anzenbacher 等,2000)。

属性

IUPAC Name |

2,6-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O/c15-11-5-3-6-12(16)13(11)14(19)17-7-4-10-18-8-1-2-9-18/h1-3,5-6,8-9H,4,7,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQISGPKTQZXVEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCNC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531120.png)

![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531121.png)

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)